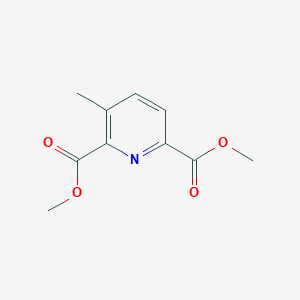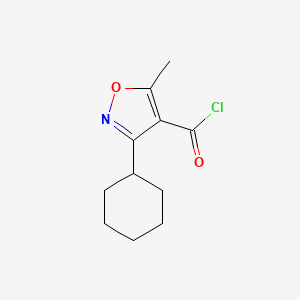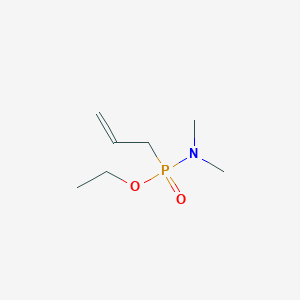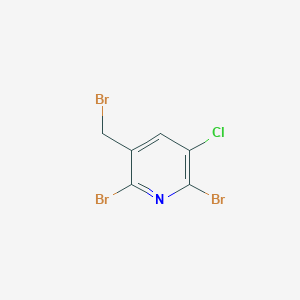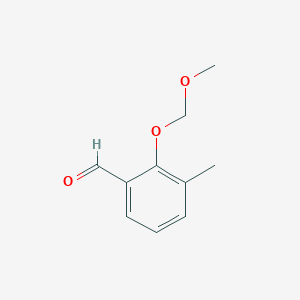
2-(Methoxymethoxy)-3-methylbenzaldehyde
概要
説明
2-(Methoxymethoxy)-3-methylbenzaldehyde is an organic compound characterized by the presence of a methoxymethoxy group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)-3-methylbenzaldehyde typically involves the protection of the hydroxyl group using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . The reaction proceeds under mild conditions, ensuring the stability of the methoxymethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protection strategies. The use of efficient catalysts such as ZrO(OTf)2 has been reported to enhance the methoxymethylation of alcohols and phenols .
化学反応の分析
Types of Reactions
2-(Methoxymethoxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxymethoxy group can be substituted under acidic conditions to regenerate the original hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can cleave the methoxymethoxy group.
Major Products Formed
Oxidation: Formation of 2-(Methoxymethoxy)-3-methylbenzoic acid.
Reduction: Formation of 2-(Methoxymethoxy)-3-methylbenzyl alcohol.
Substitution: Formation of 3-methylbenzaldehyde and methanol.
科学的研究の応用
2-(Methoxymethoxy)-3-methylbenzaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-(Methoxymethoxy)-3-methylbenzaldehyde involves the interaction of its functional groups with various molecular targets. The methoxymethoxy group provides steric hindrance, making the compound less reactive under certain conditions. This property is exploited in protecting group chemistry, where the methoxymethoxy group temporarily masks reactive sites on molecules.
類似化合物との比較
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent with similar methoxy functionality.
Methoxymethyl ether: A functional group used to protect alcohols in organic synthesis.
Uniqueness
2-(Methoxymethoxy)-3-methylbenzaldehyde is unique due to its combination of a methoxymethoxy group and a benzaldehyde core. This combination provides both stability and reactivity, making it a valuable compound in various synthetic applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it an important tool in scientific research and industrial processes.
特性
IUPAC Name |
2-(methoxymethoxy)-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-4-3-5-9(6-11)10(8)13-7-12-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVYKFUYMHYVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Pyrazolo[1,5-b]pyridazin-3-ylethanone](/img/structure/B3271638.png)


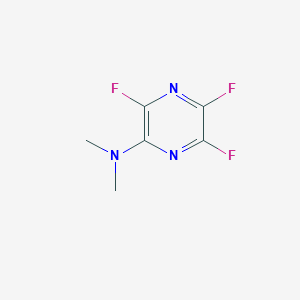
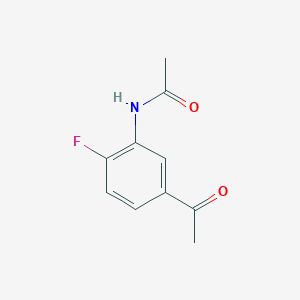

![4,4'-[Oxybis(methylene)]bisbenzoic acid](/img/structure/B3271689.png)
